2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone
Description
2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone , also known as o-Trifluoromethylacetophenone , is a chemical compound with the molecular formula C~9~H~7~F~3~O . Its molecular weight is approximately 188.15 g/mol . This compound belongs to the class of acetophenones and contains bromine, chlorine, and trifluoromethyl functional groups.
Synthesis Analysis
The synthesis of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone involves the introduction of bromine and chlorine atoms onto the acetophenone ring. Specific synthetic methods may vary, but a common approach includes bromination and chlorination reactions. Researchers have reported various synthetic routes, and the recrystallized product’s identity can be confirmed using techniques like 1H NMR spectroscopy .
Chemical Reactions Analysis
Under acidic conditions, 2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone undergoes protonation, yielding a protonated carbonyl compound. Subsequent attack by bromine anions on the alpha carbon leads to the formation of an enolate product after debromination . Further investigation into its reactivity with other nucleophiles and electrophiles is essential for a comprehensive understanding.
Properties
IUPAC Name |
1-[2-bromo-5-chloro-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(11)3-7(8(6)10)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMLQUHKKHADPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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